molecular formula C9H5ClN2O2S2 B1223338 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338760-78-4

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid

Cat. No. B1223338
CAS RN: 338760-78-4
M. Wt: 272.7 g/mol
InChI Key: NDYKFFAREALEPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid, typically involves multiple steps starting from chlorobenzoic acid. This process includes esterification, hydrazination, cyclization, and nucleophilic attack to form the desired sulfonamide or thiadiazole compounds. These methodologies allow for the introduction of various substituents, demonstrating the versatility of thiadiazole chemistry (Chen et al., 2010).

Molecular Structure Analysis

The molecular and crystal structure of thiadiazole derivatives, including those with the chlorophenyl moiety, has been elucidated using techniques such as X-ray diffraction and spectroscopic methods. These studies provide insight into the compounds' geometry, confirming the presence of thiadiazole rings and their substitution patterns (Kerru et al., 2019).

Chemical Reactions and Properties

Thiadiazole compounds participate in various chemical reactions, leveraging their reactive sulfanyl and carboxylic acid groups. These reactions enable the synthesis of complex derivatives with enhanced biological activities. The reactivity of these thiadiazole compounds opens pathways for further modifications and the exploration of their chemical behavior (Potkin et al., 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting points, and crystal structure, are crucial for their application in drug design and other areas. These properties are influenced by the molecular structure and substitution pattern on the thiadiazole ring. Understanding these properties is essential for predicting the compounds' behavior in biological systems (Fedotov & Hotsulia, 2023).

Scientific Research Applications

Synthesis and Chemical Properties

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid and its derivatives have been explored for their potential in synthesizing compounds with various biological activities. The process often begins with the esterification of 4-chlorobenzoic acid, leading to a range of derivatives through a series of chemical reactions including hydrazination, cyclization, and sulfonation. These compounds have been found to possess antiviral activities, particularly against the tobacco mosaic virus, showcasing their potential in antiviral research (Chen et al., 2010).

Antimicrobial and Antifungal Activities

Derivatives of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole have shown promising antimicrobial and antifungal properties. For instance, compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have exhibited moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (Sah et al., 2014). This opens avenues for the development of new antimicrobial agents.

Anticancer Research

The synthesis of complex thiadiazole derivatives has been targeted for their potential anticancer properties. Compounds integrating 1,3,4-thiadiazole with pyrazoline showed anticancer activity, indicating the possibility of designing new drug-like molecules with potential anticancer benefits (Yushyn et al., 2022).

Carbonic Anhydrase Inhibition

Amide derivatives of 5-amino-1,3,4-thiadiazole sulfonamide have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are vital for various physiological functions. These compounds have demonstrated potent inhibitory effects, highlighting their potential as carbonic anhydrase inhibitors (Bülbül et al., 2008).

Heterocyclic Compound Synthesis

The versatility of this compound extends to the synthesis of a wide range of heterocyclic compounds, showcasing its role in the development of novel compounds with potential therapeutic applications. For instance, reactions involving nucleophilic substitution have led to the creation of novel heterocycles, indicating a broad utility in medicinal chemistry (Kropotina et al., 2008).

Safety and Hazards

The safety information available indicates that 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid may pose certain hazards . The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking, or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a dry place and storing in a closed container (P402 + P404) .

properties

IUPAC Name

5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S2/c10-5-1-3-6(4-2-5)15-9-7(8(13)14)11-12-16-9/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYKFFAREALEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N=NS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377259
Record name 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338760-78-4
Record name 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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